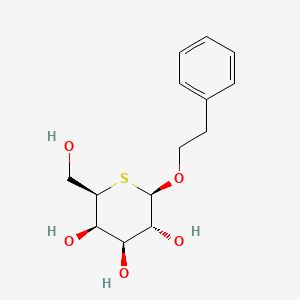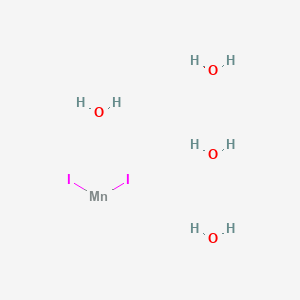
Manganese (II) iodide,hydrous
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manganese (II) iodide, hydrous, is a chemical compound composed of manganese and iodide ions, with the chemical formula MnI₂(H₂O)ₙ. The tetrahydrate form is a pink solid, while the anhydrous form is beige . This compound features octahedral manganese centers and is known for its solubility in water .
Synthetic Routes and Reaction Conditions:
Anhydrous Form: The anhydrous form of manganese (II) iodide can be prepared by directly reacting manganese with iodine: [ \text{Mn} + \text{I}_2 \rightarrow \text{MnI}_2 ]
Tetrahydrate Form: The tetrahydrate form can be synthesized by treating manganese (II) carbonate with hydriodic acid.
Industrial Production Methods:
- Industrially, manganese (II) iodide is produced using similar methods, with careful control of reaction conditions to ensure purity and yield. The use of high-purity manganese and iodine, along with controlled dehydration processes, is crucial for large-scale production .
Types of Reactions:
Oxidation: In basic solutions, manganese (II) iodide can undergo oxidation. For example, hydrogen peroxide can oxidize Mn(II) to Mn(IV), forming manganese dioxide: [ \text{Mn(OH)}_2 + \text{H}_2\text{O}_2 \rightarrow \text{MnO}_2 + 2\text{H}_2\text{O} ]
Reduction: Manganese (II) iodide can be reduced under specific conditions, though this is less common compared to its oxidation reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂) is a common oxidizing agent used in reactions involving manganese (II) iodide.
Reducing Agents: Various reducing agents can be used, depending on the desired reaction pathway.
Major Products:
Wissenschaftliche Forschungsanwendungen
Manganese (II) iodide, hydrous, has several applications in scientific research:
Biology: While not as common, manganese (II) iodide can be used in biological studies to investigate the role of manganese in biological systems.
Medicine: Research into manganese-based compounds for medical applications is ongoing, though manganese (II) iodide itself is not widely used in medicine.
Industry: It is often used in the lighting industry as a source of manganese ions or iodide ions.
Wirkmechanismus
The mechanism by which manganese (II) iodide exerts its effects is primarily through its ability to participate in redox reactions. The manganese ion can change its oxidation state, allowing it to act as a catalyst in various chemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
- Manganese (II) Fluoride (MnF₂)
- Manganese (II) Chloride (MnCl₂)
- Manganese (II) Bromide (MnBr₂)
- Iron (II) Iodide (FeI₂)
- Cobalt (II) Iodide (CoI₂)
Comparison:
- Manganese (II) Iodide vs. Manganese (II) Chloride: Both compounds feature manganese in the +2 oxidation state, but manganese (II) iodide has a larger ionic radius due to the iodide ion, affecting its solubility and reactivity.
- Manganese (II) Iodide vs. Iron (II) Iodide: While both compounds contain iodide ions, the different metal ions (manganese vs. iron) result in distinct chemical properties and reactivities .
Manganese (II) iodide, hydrous, stands out due to its unique combination of manganese and iodide ions, making it valuable in specific industrial and research applications.
Eigenschaften
Molekularformel |
H8I2MnO4 |
|---|---|
Molekulargewicht |
380.81 g/mol |
IUPAC-Name |
diiodomanganese;tetrahydrate |
InChI |
InChI=1S/2HI.Mn.4H2O/h2*1H;;4*1H2/q;;+2;;;;/p-2 |
InChI-Schlüssel |
XJZJNPHDXBLNHA-UHFFFAOYSA-L |
Kanonische SMILES |
O.O.O.O.[Mn](I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


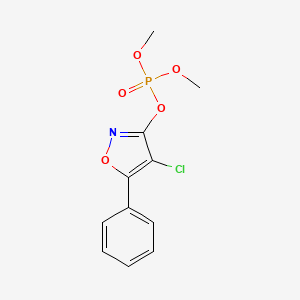
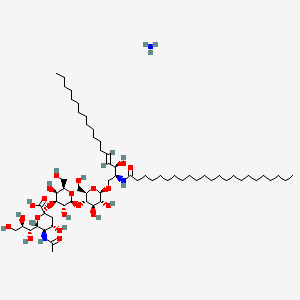

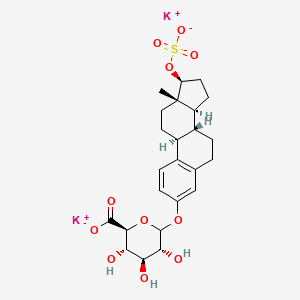

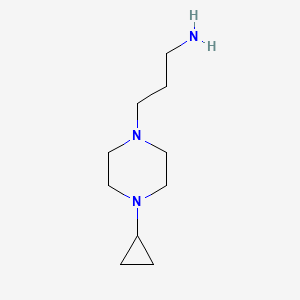
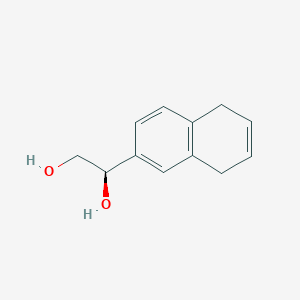

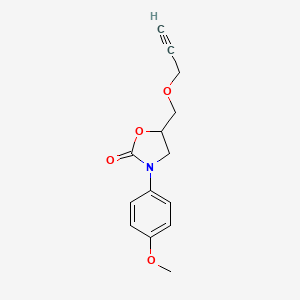
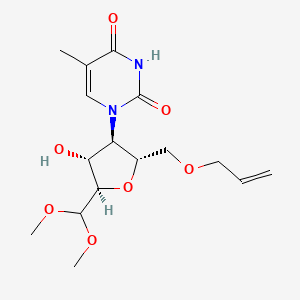
![N-[2-(2-amino-5-methyl-1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B13822061.png)
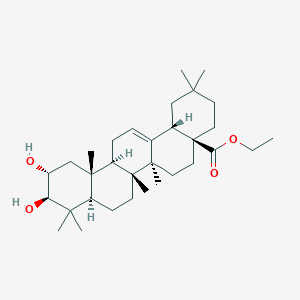
![N-[4-(1-adamantyl)thiazol-2-yl]-2-oxo-chromene-3-carboxamide](/img/structure/B13822085.png)
